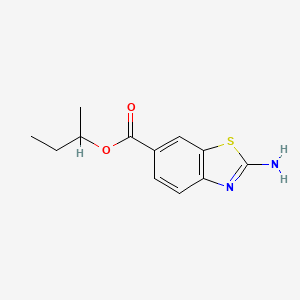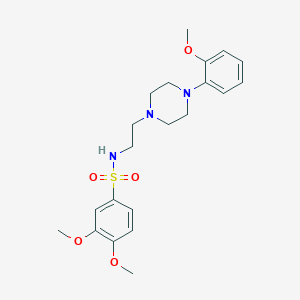![molecular formula C13H15F3N2O2 B2580692 3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide CAS No. 866019-11-6](/img/structure/B2580692.png)
3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a useful research compound. Its molecular formula is C13H15F3N2O2 and its molecular weight is 288.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Anesthetic Use
3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide, also known as Propofol, is distinguished for its pharmacodynamic and pharmacokinetic characteristics, notably used as an intravenous anesthetic. Its rapid induction and the ability for maintenance through continuous infusion or intermittent bolus injections make it a pivotal addition to anesthesia, especially in outpatient surgeries due to superior operating conditions and quick postoperative recovery with minimal nausea and vomiting. Propofol's suitability for total intravenous anesthesia, especially when combined with opioids like fentanyl or alfentanil, showcases its extensive application in clinical settings. The drug's efficacy extends to sedation for surgeries under regional anesthesia and intensive care, underlining its significant role in modern anesthetic practice (Langley & Heel, 1988).
Antitumor and Immunomodulatory Effects
The research scope of this compound extends into oncology, particularly in exploring FTY720's antitumor efficacy. FTY720, distinct from Propofol but sharing pharmacological significance, demonstrates preclinical antitumor effectiveness across several cancer models. Its action, potentially via sphingosine-1-phosphate receptor-independent mechanisms, highlights the compound's versatility and its promising role in cancer therapy. Such findings encourage further investigation into FTY720's molecular targets and its potential integration into therapeutic regimens for various malignancies (Zhang et al., 2013).
Environmental Impact and Detoxification
Another critical area of application involves the environmental fate and effects of compounds like TFM, a lampricide used in controlling sea lamprey populations. Studies suggest TFM's transient environmental impact, non-persistence, and minimal long-term toxicological risk, emphasizing its role in ecosystem management while underscoring the need for continued research to fully understand its environmental interactions. Such insights contribute to developing safer, more effective strategies for managing invasive species and protecting aquatic ecosystems (Hubert, 2003).
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-8-3-5-9(6-4-8)10(7-11(17)19)18-12(20)13(14,15)16/h3-6,10H,2,7H2,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVMBBNQNJHVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)N)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
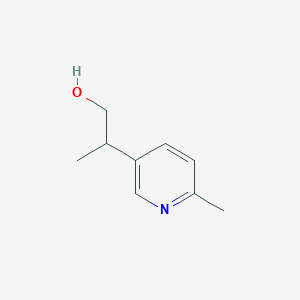
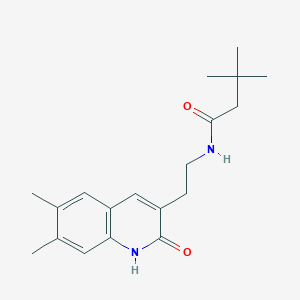
![1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2580611.png)
![3-[(1-methanesulfonylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine](/img/structure/B2580615.png)
![methyl 2'-amino-1-(carbamoylmethyl)-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2580620.png)
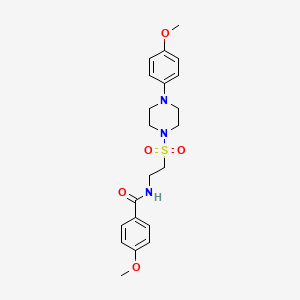
![9-(4-ethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2580625.png)
![3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2580626.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2580627.png)
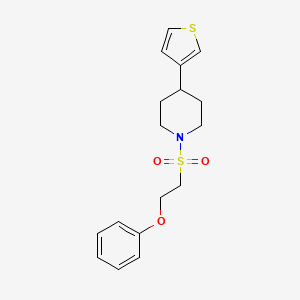
![Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide](/img/structure/B2580629.png)
